heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate
Description
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C36H68N2O5S |
|---|---|
Molecular Weight |
641.0 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 2-[3-(dimethylamino)propylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C36H68N2O5S/c1-6-9-12-15-18-21-24-29-42-34(39)31-38(36(41)44-30-25-28-37(4)5)32-35(40)43-33(26-22-19-16-13-10-7-2)27-23-20-17-14-11-8-3/h21,24,33H,6-20,22-23,25-32H2,1-5H3/b24-21- |
InChI Key |
ZJBMYBWYQPFHFY-FLFQWRMESA-N |
Isomeric SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OC/C=C\CCCCCC)C(=O)SCCCN(C)C |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OCC=CCCCCCC)C(=O)SCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Glycine Ethyl Ester
Glycine ethyl ester reacts with heptadecan-9-yl 4-methylbenzenesulfonate in anhydrous dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium hydroxide). The reaction proceeds via an SN2 mechanism, displacing the tosylate group to form heptadecan-9-yl glycinate ethyl ester .
Reaction Conditions:
Purification is achieved via recrystallization from methanol-methylene chloride (1:9), yielding a white solid.
Stage 2: Introduction of the (Z)-Non-2-en-1-yloxy-2-oxoethyl Group
The (Z)-configured non-2-en-1-yloxy group is installed via a Mitsunobu reaction or Steglich esterification.
Mitsunobu Reaction with (Z)-Non-2-en-1-ol
The glycinate intermediate is reacted with (Z)-non-2-en-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method ensures retention of the (Z)-stereochemistry.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF (dry) |
| Reagents | DEAD (1.2 equiv), PPh₃ (1.2 equiv) |
| Temperature | 0°C → room temperature |
| Time | 12 hours |
| Yield | 67–82% |
Stage 3: Formation of the (3-(Dimethylamino)propyl)thio)carbonyl Linkage
The thioester moiety is constructed via a two-step process:
-
Synthesis of 3-(dimethylamino)propane-1-thiol
-
Coupling with the glycinate intermediate
Synthesis of 3-(Dimethylamino)propane-1-thiol
3-(Dimethylamino)propyl chloride is treated with thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield the thiol.
Reaction Conditions:
Thioester Formation
The thiol is reacted with the glycinate intermediate’s carbonyl group using 1,1'-carbonyldiimidazole (CDI) as an activating agent.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (dry) |
| Activator | CDI (1.1 equiv) |
| Temperature | 0°C → room temperature |
| Time | 8 hours |
| Yield | 70–75% |
Critical Analysis of Reaction Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in alkylation steps, while THF and dichloromethane favor Mitsunobu and thioester couplings, respectively.
Stereochemical Control
The (Z)-configuration of the non-2-en-1-yloxy group is preserved using low-temperature Mitsunobu conditions, avoiding isomerization.
Purification Challenges
Chromatography with ethyl acetate-hexane (1:9) effectively separates long-chain byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis begins with heptadecanol or related fatty acids.
- Formation of Thioester : Reacting the fatty acid with a thioamide derivative forms the thioester bond.
- Introduction of Functional Groups : The dimethylamino and non-2-en-1-yloxy groups are introduced through nucleophilic substitution reactions.
The biological activity of heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate has been investigated in several studies:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of glycine esters have shown promising results against various cancer cell lines. The compound's ability to target specific cellular pathways may enhance its efficacy in cancer therapy.
Antimicrobial Activity
The long hydrophobic chain may also provide antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds can disrupt bacterial membranes, leading to cell death.
Therapeutic Applications
Given its structural characteristics, this compound could be explored for various therapeutic applications:
- Drug Delivery Systems : The amphiphilic nature of the compound allows it to form micelles or liposomes, which can encapsulate hydrophilic drugs for targeted delivery.
- Cancer Treatment : Its potential to inhibit tumor growth positions it as a candidate for further development in oncology.
- Neuropharmacology : The presence of the dimethylamino group suggests possible effects on neurotransmission, warranting investigation into its use in treating neurological disorders.
Case Studies
Several case studies highlight the potential applications of similar compounds:
- Study on Anticancer Activity : A study demonstrated that glycine derivatives could effectively inhibit cell proliferation in HCT116 and MCF7 cell lines, suggesting that modifications to the glycine structure can enhance anticancer properties .
- Antimicrobial Testing : Compounds with long-chain fatty acids have been tested against various pathogens, showing significant inhibitory effects on growth .
Mechanism of Action
The mechanism of action of heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
This compound:
Biological Activity
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Heptadecan-9-yl : A long-chain fatty acid derivative that may influence membrane permeability and interaction with lipid bilayers.
- Dimethylamino group : Known for enhancing solubility and bioavailability.
- Thioester linkage : Often involved in biochemical processes, potentially acting as a reactive site.
- Glycinate moiety : Suggests potential for interaction with biological receptors or enzymes.
Table 1: Structural Components of Heptadecan-9-yl Glycinate
| Component | Description |
|---|---|
| Heptadecan-9-yl | Long-chain fatty acid derivative |
| Dimethylamino | Enhances solubility and bioavailability |
| Thioester linkage | Potential reactive site in biochemical processes |
| Glycinate | Possible interaction with biological receptors |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly carbonic anhydrases, which are involved in various physiological processes including pH regulation and ion transport.
- Membrane Interaction : The long hydrophobic tail may facilitate interaction with cellular membranes, enhancing cellular uptake or altering membrane dynamics.
- Receptor Modulation : The glycinate portion may interact with neurotransmitter or hormone receptors, influencing signaling pathways.
Case Studies
Recent studies have investigated the effects of this compound on various biological systems:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Research indicates that the compound can modulate inflammatory pathways, reducing cytokine release in activated immune cells.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through antioxidant mechanisms.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Reduced cytokine release in immune cells |
| Neuroprotective | Potential antioxidant effects |
Recent Publications
Several recent publications have explored the biological activity of compounds similar to heptadecan-9-yl glycinate:
- Carbonic Anhydrase IX Ligands : A patent describes compounds that bind to carbonic anhydrase IX, indicating potential therapeutic applications for cancer treatment .
- Lipid Nanoparticle Delivery Systems : Research highlights the use of lipid nanoparticles for delivering therapeutic agents, suggesting that similar compounds could enhance drug delivery efficacy .
- Nonpeptidic Inhibitors of Human Neutrophil Elastase : Studies on inhibitors reveal insights into designing effective drugs targeting inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and what challenges arise during its multi-step synthesis?
- Methodology : The synthesis of structurally analogous compounds (e.g., polycationic copolymers or amides) often involves controlled copolymerization or coupling reactions. For instance, copolymerization of monomers like CMDA and DMDAAC requires precise stoichiometric control, inert atmospheres, and catalysts like ammonium persulfate (APS) to achieve desired molecular weights . Challenges include managing side reactions (e.g., unintended crosslinking) and optimizing reaction times.
- Key Steps :
- Thiol-ene "click" chemistry for sulfur-containing moieties (e.g., (3-(dimethylamino)propyl)thio groups).
- Protecting-group strategies for glycinate esterification.
- Purification via column chromatography to isolate isomers (e.g., Z/E configurations) .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies using HPLC or LC-MS to monitor degradation products. For example, analogous fatty acid derivatives degrade via hydrolysis of ester/amide bonds under acidic/basic conditions. Stability is assessed by measuring half-life () at 25–60°C and pH 2–10 .
- Critical Parameters :
- Oxidative stability (e.g., presence of unsaturated non-2-en-1-yloxy groups prone to peroxidation).
- Storage recommendations: inert gas (N₂/Ar) and desiccants to prevent moisture absorption .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure?
- Methodology :
- NMR : H/C NMR to verify stereochemistry (Z-configuration) and substituent positions (e.g., dimethylamino propyl groups).
- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., molecular ion [M+H]⁺).
- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or membranes)?
- Methodology : Molecular docking (AutoDock/Vina) and molecular dynamics (GROMACS) simulations to study binding affinities. For example, the dimethylamino group may interact with hydrophobic pockets in proteins, while the thioester moiety could act as a covalent inhibitor. QSAR models can optimize substituents for enhanced activity .
- Validation : Compare computational predictions with experimental data (e.g., fluorescence quenching assays or SPR binding kinetics) .
Q. What experimental design strategies optimize reaction yields while minimizing byproducts?
- Methodology : Design of Experiments (DoE) using response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, flow chemistry systems improve mixing efficiency and reduce side reactions in oxidation steps (e.g., Swern-type oxidations) .
- Case Study : A 2³ factorial design identified optimal conditions for a similar amide coupling: 60°C, 1.2 eq. EDC/HOBt, and 24-hour reaction time, achieving 85% yield .
Q. How do structural modifications (e.g., varying alkyl chain lengths or stereochemistry) impact biological activity?
- Methodology : Synthesize analogs (e.g., replacing non-2-en-1-yloxy with saturated or shorter chains) and compare bioactivity via cell-based assays (e.g., IC₅₀ in cancer lines). For instance, unsaturated chains in fatty acid derivatives enhance membrane permeability but reduce metabolic stability .
- Data Analysis : Use ANOVA to identify statistically significant trends in activity vs. structural parameters .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Methodology : Systematic solubility profiling in solvents (e.g., DMSO, ethanol, PBS) using nephelometry or UV-Vis spectroscopy. Conflicting data may arise from polymorphic forms or impurities. For example, micellar solubilization with surfactants (e.g., Tween-80) improves aqueous solubility of lipophilic amides .
Q. Which analytical methods differentiate between isomeric forms (e.g., Z vs. E configurations) of the compound?
- Methodology :
- Chiral HPLC : Using columns like Chiralpak AD-H and hexane/isopropanol gradients.
- CD Spectroscopy : Circular dichroism to distinguish enantiomers.
- NOESY NMR : Nuclear Overhauser effects confirm spatial proximity of substituents in Z-isomers .
Tables for Key Comparisons
Table 1 : Stability of Analogous Compounds Under Accelerated Conditions
| Compound | Half-life (pH 7.4, 37°C) | Major Degradation Pathway | Reference |
|---|---|---|---|
| (Z)-N-Methylglycinate | 48 hours | Ester hydrolysis | |
| Saturated Amide | >120 hours | Oxidative degradation |
Table 2 : DoE Variables for Synthesis Optimization
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 50 | 70 | 60 |
| Catalyst Loading (eq.) | 1.0 | 1.5 | 1.2 |
| Reaction Time (hours) | 12 | 36 | 24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
